3-(3-Hydroxyphenyl)picolinic acid
Description
3-(3-Hydroxyphenyl)picolinic acid (CAS: 874-24-8) is a heterocyclic compound with the molecular formula C₆H₅NO₃ and a molecular weight of 139.11 g/mol . It belongs to the pyridinecarboxylic acid family and is structurally characterized by a hydroxyphenyl group at the 3-position of the picolinic acid backbone.
Properties
IUPAC Name |
3-(3-hydroxyphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-9-4-1-3-8(7-9)10-5-2-6-13-11(10)12(15)16/h1-7,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOWBXGQOUZJHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(N=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Oxidation of 3-Hydroxypicolinic Acid
A foundational approach for synthesizing hydroxylated picolinic acids involves the Elbs oxidation of 3-hydroxypicolinic acid. As demonstrated by Behrman et al., 3,6-dihydroxypicolinic acid (II ) was synthesized via a two-step protocol:
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Sulfation : Treatment of 3-hydroxypicolinic acid with potassium peroxydisulfate in basic aqueous medium yields the intermediate 3-hydroxypyridine-2-carboxylic acid-6-sulfate dipotassium salt monohydrate (I ) with ~44% yield.
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Hydrolysis : Acid-catalyzed hydrolysis of I at room temperature rapidly generates 3,6-dihydroxypicolinic acid.
Adaptability for 3-(3-Hydroxyphenyl)picolinic Acid :
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Introducing a 3-hydroxyphenyl group at the C-3 position would require substituting the hydroxyl group with a phenyl moiety prior to sulfation.
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Challenges include regioselective functionalization and stability of intermediates under acidic conditions.
Table 1: Reaction Conditions for Sulfation and Hydrolysis
| Step | Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Sulfation | KOH, K₂S₂O₈ | RT | 24 h | 44 |
| Hydrolysis | H₂O (pH 2) | RT | 5 min | >90 |
Halogen-Mediated Oxidative Cyclization
Chlorine-Driven Cyclization of Hydantoin Derivatives
A patent by US3245998A describes the synthesis of 3-hydroxypicolinic acid amide from 5-(2'-furyl)-hydantoin using chlorine as an oxidizing agent. Key steps include:
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Oxidative Ring Expansion : Chlorine gas is introduced into an acidic aqueous solution of 5-(2'-furyl)-hydantoin, triggering cyclization to form 3,4-dihydro-2,4-dioxo-2H-pyrido[2,3-e]oxazine.
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Hydrolysis : Subsequent hydrolysis under controlled pH (4–5) yields 3-hydroxypicolinic acid amide.
Adaptability :
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Replacing the furyl group with a hydroxyphenyl substituent during the hydantoin precursor synthesis could enable direct access to 3-(3-Hydroxyphenyl)picolinic acid.
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Limitations include the need for precise temperature control (0–25°C) to prevent side reactions.
Enzymatic Biosynthesis from L-Lysine
In Vitro Reconstitution of 3-Hydroxypicolinic Acid Pathway
A study by Li et al. elucidated the biosynthetic pathway for 3-hydroxypicolinic acid (3-HPA) from L-lysine, involving three enzymes:
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L-Lysine 2-Aminotransferase : Converts L-lysine to piperideine-2-carboxylic acid.
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Two-Component Monooxygenase : Hydroxylates piperideine-2-carboxylic acid at C-3.
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FAD-Dependent Dehydrogenase : Catalyzes tautomerization to 3-HPA.
Adaptability :
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Incorporating a hydroxyphenyl group would require engineering monooxygenases to accept phenyl-substituted substrates.
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This route offers stereochemical control but faces scalability challenges for non-natural substrates.
Acid-Catalyzed Hydrolysis of Nitriles
Conversion of 3-Hydroxypicolinonitrile
Example 10 of US3245998A describes the hydrolysis of 3-hydroxypicolinonitrile to 3-hydroxypicolinic acid amide using concentrated HCl. Adapting this method:
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Nitrile Synthesis : Introduce a 3-hydroxyphenyl group via nucleophilic aromatic substitution.
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Hydrolysis : Treat with HCl to yield the carboxylic acid.
Table 2: Hydrolysis Conditions for Nitriles
| Substrate | Acid | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 3-Hydroxypicolinonitrile | HCl (conc) | 20–25°C | 5 days | 90–95 |
Critical Analysis of Methodologies
Efficiency and Scalability
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Chemical Synthesis : High yields (~44–95%) but requires hazardous reagents (e.g., peroxydisulfate, chlorine).
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Enzymatic Routes : Eco-friendly but limited to natural substrates and low throughput.
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Coupling Strategies : Versatile for aryl introduction but lacks documented precedents for hydroxyphenyl groups.
Scientific Research Applications
3-(3-Hydroxyphenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 3-(3-Hydroxyphenyl)picolinic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Variations
The biological and chemical properties of picolinic acid derivatives are heavily influenced by substituents (e.g., halogens, methyl, aryl groups) and their positions. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility and Stability : Aryl-substituted derivatives (e.g., 5-(4-Chlorophenyl)picolinic acid) exhibit lower solubility in aqueous media compared to hydroxylated variants like 3-(3-Hydroxyphenyl)picolinic acid, which benefits from polar functional groups .
Q & A
Q. What are the recommended synthesis methods for 3-(3-Hydroxyphenyl)picolinic acid, and how do reaction conditions influence yield?
Synthesis typically involves alkylation of phenolic precursors or multi-step organic reactions. Key factors include reagent choice (e.g., catalysts, solvents), temperature control, and purification steps (e.g., chromatography). For example, alkylation methods may require inert atmospheres to prevent oxidation of the phenolic group . Yield optimization often depends on stoichiometric ratios and reaction time, with purity verified via HPLC or NMR .
Q. What safety protocols are critical when handling 3-(3-Hydroxyphenyl)picolinic acid in laboratory settings?
The compound poses risks of skin/eye irritation and respiratory toxicity. Mandatory precautions include:
- Use of PPE (gloves, goggles, lab coats) .
- Work in a fume hood to avoid inhalation of dust/particulates .
- Storage at -20°C in airtight, light-resistant containers to prevent degradation . Emergency measures for spills involve absorption with inert materials (e.g., sand) and disposal as hazardous waste .
Q. Which analytical techniques are most effective for characterizing this compound and its purity?
- MALDI-TOF Mass Spectrometry : Ideal for analyzing molecular weight and oligomeric interactions, using 3-hydroxypicolinic acid as a matrix .
- HPLC/UHPLC : Validates purity (>98%) and identifies impurities via retention time comparisons .
- FT-IR and NMR : Confirm functional groups (e.g., hydroxyl, carboxylic acid) and structural integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?
Discrepancies may arise from metabolic instability or poor bioavailability. Strategies include:
- Pharmacokinetic Profiling : Assess absorption, distribution, and metabolism using radiolabeled analogs .
- Structural Modifications : Introduce protective groups (e.g., acetyl) to enhance stability .
- Dose-Response Studies : Evaluate efficacy thresholds in animal models to align with in vitro IC50 values .
Q. What experimental designs are optimal for studying its interactions with biological targets (e.g., enzymes, receptors)?
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and thermodynamics .
- Molecular Docking Simulations : Predict interaction sites using crystallographic data from related compounds (e.g., picolinic acid derivatives) .
- Enzyme Inhibition Assays : Use fluorogenic substrates to measure real-time activity modulation .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?
Q. What are the implications of structural analogs (e.g., 3-fluoro-6-hydroxypicolinic acid) on structure-activity relationships?
Fluorination at specific positions can enhance bioavailability or target selectivity. Comparative studies should focus on:
- Electronic Effects : Electron-withdrawing groups (e.g., -F) may alter binding kinetics .
- Metabolic Resistance : Halogenated analogs often exhibit slower hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
